2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 4-methylphenyl group and a 4-chlorophenoxy side chain.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-13-2-6-15(7-3-13)24-20(17-11-27-12-18(17)23-24)22-19(25)10-26-16-8-4-14(21)5-9-16/h2-9H,10-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQKRAXSAOEXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the thieno[3,4-c]pyrazol core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the chlorophenoxy group: This step may involve nucleophilic substitution reactions where a chlorophenol derivative reacts with an appropriate electrophile.
Attachment of the acetamide group: This can be done through amidation reactions, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This can remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Anticancer Potential
Recent research has indicated that 2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide exhibits significant anticancer properties. In vitro studies have demonstrated:
- Cytotoxicity : The compound shows substantial cytotoxic effects against various cancer cell lines.
- Mechanism of Action : It induces apoptosis and inhibits cell migration and invasion in tumor cells. For instance, a study identified it as a potent inhibitor of tumor growth in multicellular spheroids derived from cancer cell lines .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways presents another significant application. It has been shown to interact with specific molecular targets involved in inflammation, potentially leading to therapeutic benefits for conditions characterized by chronic inflammation.
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer activity of this compound against several cancer cell lines including breast and lung cancer models. The results indicated:
- Inhibition Rates : Significant inhibition rates were observed at varying concentrations.
- Mechanistic Insights : The compound was found to activate apoptotic pathways while inhibiting key signaling cascades involved in cell proliferation .
Case Study 2: Anti-inflammatory Mechanisms
Another research effort focused on the anti-inflammatory effects of this compound in animal models. The findings suggested:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid thieno-pyrazole scaffold, which distinguishes it from other acetamide derivatives. Below is a detailed comparison with structurally related compounds from the evidence:
Table 1: Structural and Molecular Comparison
Key Observations:
Thieno-Pyrazole vs. Thieno-Pyrimidine: The thieno[3,4-c]pyrazole core in the target compound differs from the thieno[3,2-d]pyrimidine in , which may influence binding affinity due to altered electron distribution and steric effects. The pyrimidine derivative in has a higher molecular weight (409.9 g/mol) and additional hydrogen-bond acceptors (4 vs.
Chlorophenoxy vs. Chlorophenyl Substituents: The 4-chlorophenoxy group in the target compound may improve metabolic stability compared to the 4-chlorophenyl group in , as ether linkages are less prone to oxidative degradation.
Pharmacological Activity: Pyrazole-thiazole hybrids like compound 8e in exhibit notable analgesic activity, suggesting that the thieno-pyrazole scaffold in the target compound could similarly modulate pain pathways. However, the absence of a thiazole ring may alter potency or selectivity.
Biological Activity
2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a synthetic organic compound with a complex molecular structure that suggests potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features several functional groups, including a chlorophenoxy group, a thieno[3,4-c]pyrazole moiety, and an acetamide group. Its molecular formula is .
Synthesis Overview:
- Formation of Chlorophenoxy Intermediate: React 4-chlorophenol with chloroacetic acid in the presence of a base (e.g., sodium hydroxide).
- Formation of Thieno[3,4-c]pyrazole Intermediate: Combine 3-methylphenylhydrazine with a suitable thieno[3,4-c]pyrazole precursor under acidic conditions.
- Final Coupling Reaction: The intermediates are then coupled to form the final compound.
Biological Activity
Research indicates that this compound exhibits significant biological activities across various fields:
1. Anticancer Activity
A study identified this compound as a potential anticancer agent through screening on multicellular spheroids. It demonstrated inhibitory effects on cancer cell proliferation and induced apoptosis in various cancer cell lines .
2. Osteoclastogenesis Inhibition
Another study highlighted its role in inhibiting osteoclastogenesis, which is crucial for preventing bone loss associated with diseases like osteoporosis. The compound was shown to alter the expression of osteoclast-specific marker genes and block the formation of mature osteoclasts .
3. Antioxidant and Antimicrobial Properties
The compound has also been evaluated for its antioxidant and antimicrobial properties. It exhibited moderate to good activity in bioassays targeting these functions .
The mechanism by which this compound exerts its effects involves interaction with specific biological targets such as enzymes or receptors. For example:
- Osteoclasts: The compound inhibits the signaling pathways that lead to osteoclast differentiation and activity.
- Cancer Cells: It may induce apoptosis through the activation of caspases or modulation of cell cycle regulators.
Case Studies
Q & A
Q. Key Reagents and Conditions :
| Step | Reagents/Conditions | Purpose | Yield Optimization Tips |
|---|---|---|---|
| 1 | Cyclization catalysts (e.g., PPA) | Core formation | Maintain anhydrous conditions |
| 2 | Halogenated aryl compounds, base (K₂CO₃) | Substituent coupling | Use excess aryl halide (1.2–1.5 eq.) |
| 3 | Ethanol/water mixture | Recrystallization | Gradual cooling to enhance purity |
How can reaction conditions be optimized to improve synthetic yield?
Advanced Research Focus
Optimization strategies include:
- Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) during sensitive steps (e.g., amide bond formation) to reduce side reactions .
- Catalyst Screening : Transition metal catalysts (e.g., CuI for Ullmann-type couplings) enhance coupling efficiency .
- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates .
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms acetamide linkage (δ 2.1 ppm for methyl groups; δ 165–170 ppm for carbonyl) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da) .
- X-ray Crystallography : Resolves 3D conformation, critical for studying π-π stacking in the thienopyrazole core .
Advanced Tip : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
How can discrepancies in biological activity data across studies be resolved?
Advanced Research Focus
Common causes and solutions:
- Purity Variance : Re-test compounds using HPLC (≥95% purity threshold) and compare IC₅₀ values .
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HeLa) and incubation times .
- Solubility Issues : Use DMSO stock solutions with ≤0.1% final concentration to avoid cytotoxicity artifacts .
Case Study : A 20% discrepancy in enzyme inhibition was traced to residual DMF in the sample; switching to dialysis purification resolved the issue .
What computational methods predict the compound’s mechanism of action?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases, GPCRs). Fluorine and chlorine atoms enhance binding via halogen bonds .
- MD Simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories .
- SAR Analysis : Compare analogs (e.g., 4-fluorophenyl vs. 4-methylphenyl) to identify critical substituents .
Example Finding : Docking scores correlate with experimental IC₅₀ (R² = 0.89) for kinase inhibitors .
What strategies enhance stability during in vivo studies?
Q. Advanced Research Focus
- Formulation : Use PEGylated liposomes to prolong half-life .
- Metabolic Shielding : Introduce deuterium at labile positions (e.g., methyl groups) to slow CYP450 degradation .
- Storage : Lyophilized form stored at -80°C retains >90% activity after 6 months .
How can structure-activity relationship (SAR) studies guide derivative design?
Q. Advanced Research Focus
- Key Modifications :
- 4-Chlorophenoxy Group : Replacing chlorine with bulkier substituents (e.g., CF₃) improves lipophilicity and target affinity .
- Acetamide Linker : Substituting with sulfonamide increases metabolic stability .
Q. Basic Research Focus
- Hepatotoxicity : Primary human hepatocytes or HepaRG cells assess metabolic stress .
- Cardiotoxicity : hERG channel inhibition assays (patch-clamp or FLIPR) .
- Genotoxicity : Ames test (bacterial reverse mutation) .
Protocol Note : Run parallel MTT assays to differentiate cytotoxicity from target-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
